molecular formula C18H14N4O7 B14728163 4-benzylpyridine;2,4,6-trinitrophenol CAS No. 6294-59-3

4-benzylpyridine;2,4,6-trinitrophenol

Cat. No.: B14728163
CAS No.: 6294-59-3
M. Wt: 398.3 g/mol
InChI Key: BMRBVFZVRJYTPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylpyridine: can be synthesized by reacting benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .

Industrial Production Methods

Industrial production of 4-Benzylpyridine involves the same basic synthetic route but on a larger scale, with additional purification steps to ensure high purity .

2,4,6-Trinitrophenol: is produced industrially by a similar nitration process, with stringent safety measures due to its explosive nature .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpyridine: undergoes various chemical reactions, including:

2,4,6-Trinitrophenol: undergoes:

Common Reagents and Conditions

Major Products

    Oxidation of 4-Benzylpyridine: Benzylpyridinium salts.

    Reduction of 2,4,6-Trinitrophenol: Aminophenols

Scientific Research Applications

4-Benzylpyridine: is used in:

2,4,6-Trinitrophenol: is used in:

Mechanism of Action

4-Benzylpyridine: acts primarily as a ligand in coordination chemistry, forming complexes with metal ions. It can also act as a base in organic reactions .

2,4,6-Trinitrophenol: exerts its effects through its nitro groups, which can undergo redox reactions. It acts as an uncoupler of oxidative phosphorylation in biological systems, disrupting ATP production .

Comparison with Similar Compounds

4-Benzylpyridine: is similar to other benzyl-substituted pyridines, such as 2-benzylpyridine and 3-benzylpyridine. Its unique position of the benzyl group at the 4-position gives it distinct reactivity and applications .

2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene. Its three nitro groups make it more explosive and reactive compared to its analogs .

Conclusion

4-Benzylpyridine and 2,4,6-trinitrophenol are two chemically distinct compounds with unique properties and applications. Their synthesis, reactivity, and uses in various fields highlight their importance in both industrial and research settings.

Properties

CAS No.

6294-59-3

Molecular Formula

C18H14N4O7

Molecular Weight

398.3 g/mol

IUPAC Name

4-benzylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C12H11N.C6H3N3O7/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2;1-2,10H

InChI Key

BMRBVFZVRJYTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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